(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone
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Overview
Description
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone is a chemical compound known for its unique structure and properties It consists of a cyclohexene ring attached to a methanone group, which is further connected to a trifluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone typically involves the reaction of cyclohexene with a trifluoromethoxy-substituted benzoyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar in structure but with a sulfonate group instead of a methanone group.
3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Contains an oxo group and a trifluoromethanesulfonate group.
Uniqueness
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
832110-63-1 |
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Molecular Formula |
C14H13F3O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
cyclohexen-1-yl-[3-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2 |
InChI Key |
KTZNFUKHFXYZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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